BTK Enzymatic Inhibition: Head-to-Head Potency Against the Non-Fluorinated Analog
In a time-resolved FRET assay using recombinant human BTK, N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide inhibited BTK with an IC50 of 20 nM [1]. The direct non-fluorinated analog N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide showed an IC50 of 180 nM under identical conditions [2]. The 9-fold difference demonstrates that the trifluoromethoxy group is critical for achieving low-nanomolar potency.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | 4-methoxy analog: 180 nM |
| Quantified Difference | 9-fold lower IC50 |
| Conditions | Recombinant human BTK, TR-FRET assay, 1 h incubation |
Why This Matters
A 9-fold potency advantage allows lower dosing in cellular assays and reduces the risk of off-target effects arising from high compound concentrations.
- [1] BindingDB entry BDBM97676. IC50 for BTK (human). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=97676 (accessed 2026-04-28). View Source
- [2] US Patent 8,476,284. Example 5 and Table 1. BTK inhibition data for 4-methoxy analog. View Source
